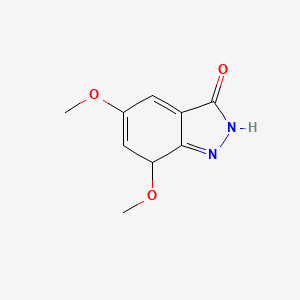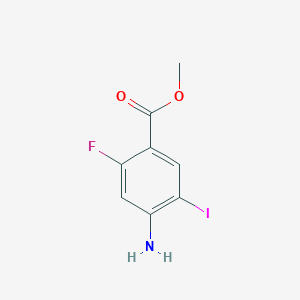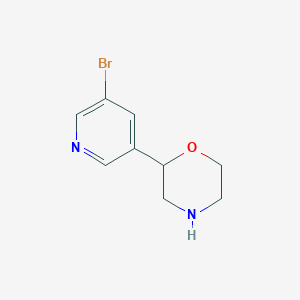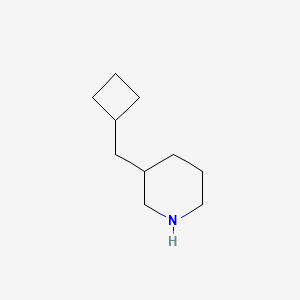
3-(Cyclobutylmethyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclobutylmethyl)piperidine is a nitrogen-containing heterocyclic compound. Piperidine derivatives, including this compound, are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry. These compounds are often used as building blocks in the synthesis of various pharmaceuticals and bioactive molecules .
Méthodes De Préparation
The synthesis of 3-(Cyclobutylmethyl)piperidine can be achieved through several synthetic routes. One common method involves the hydrogenation of pyridine derivatives using palladium or rhodium catalysts. This process combines the removal of the metalation group, dehydroxylation, and pyridine reduction in one step . Another method involves the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which results in the formation of cyclic amines, including piperidines .
Analyse Des Réactions Chimiques
3-(Cyclobutylmethyl)piperidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include palladium and rhodium catalysts for hydrogenation, and Cp*Ir complexes for cyclization reactions . The major products formed from these reactions are typically substituted piperidines, which can be further functionalized for various applications.
Applications De Recherche Scientifique
3-(Cyclobutylmethyl)piperidine and its derivatives have numerous scientific research applications. In chemistry, they are used as intermediates in the synthesis of complex molecules. In biology and medicine, piperidine derivatives are known for their therapeutic properties, including anticancer, antihypertensive, antiulcer, and antimicrobial activities . These compounds are also used in the pharmaceutical industry for the development of new drugs and therapeutic agents .
Mécanisme D'action
The mechanism of action of 3-(Cyclobutylmethyl)piperidine involves its interaction with various molecular targets and pathways. Piperidine derivatives are known to regulate several crucial signaling pathways, including STAT-3, NF-κB, PI3K/Akt, JNK/p38-MAPK, and TGF-β/SMAD pathways . These interactions contribute to their therapeutic effects, such as anticancer and anti-inflammatory activities.
Comparaison Avec Des Composés Similaires
3-(Cyclobutylmethyl)piperidine is similar to other piperidine derivatives, such as pyridine, dihydropyridine, and piperidine itself. it is unique due to its specific cyclobutylmethyl substitution, which imparts distinct chemical and biological properties . Similar compounds include pyridine, pyrrolidine, and piperazine, which also possess significant therapeutic and synthetic applications .
Propriétés
Formule moléculaire |
C10H19N |
|---|---|
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
3-(cyclobutylmethyl)piperidine |
InChI |
InChI=1S/C10H19N/c1-3-9(4-1)7-10-5-2-6-11-8-10/h9-11H,1-8H2 |
Clé InChI |
KMGIITKVDGTLLI-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)CC2CCCNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Hydrazine, [5-(1,1-dimethylethyl)-2-methoxyphenyl]-](/img/structure/B12327898.png)
![2,2-Dimethyl-5-vinylbenzo[d][1,3]dioxole](/img/structure/B12327900.png)
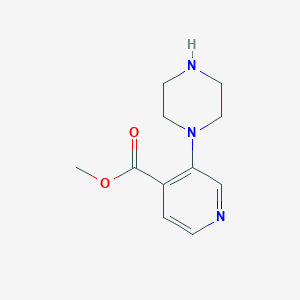
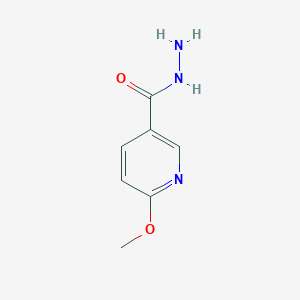
![L-Methionine, N-[[2-(methylthio)-3-pyridinyl]carbonyl]-, methyl ester](/img/structure/B12327938.png)

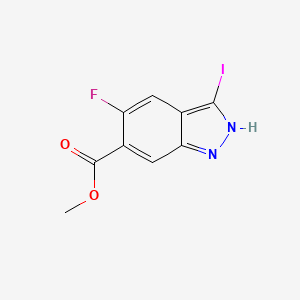
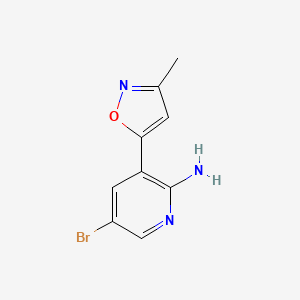

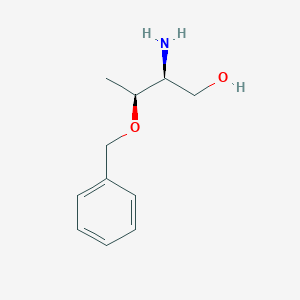
![tert-Butyl 4-((2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamido)methyl)piperidine-1-carboxylate](/img/structure/B12327977.png)
